N-((4-hydroxychroman-4-yl)methyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-((4-hydroxychroman-4-yl)methyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound that features a chroman ring, a thiophene ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-hydroxychroman-4-yl)methyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Attachment of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a suitable thiophene derivative.
Formation of the Acetamide Group: The acetamide group can be introduced through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-((4-hydroxychroman-4-yl)methyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the chroman ring can be oxidized to form a ketone or quinone.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed.
Major Products
Oxidation: Formation of chromanone or chromanquinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers or electronic devices.
Mechanism of Action
The mechanism of action of N-((4-hydroxychroman-4-yl)methyl)-2-(thiophen-2-yl)acetamide would depend on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N-((4-hydroxychroman-4-yl)methyl)-2-(furan-2-yl)acetamide: Similar structure with a furan ring instead of a thiophene ring.
N-((4-hydroxychroman-4-yl)methyl)-2-(pyridin-2-yl)acetamide: Similar structure with a pyridine ring instead of a thiophene ring.
Uniqueness
N-((4-hydroxychroman-4-yl)methyl)-2-(thiophen-2-yl)acetamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to other heterocycles like furan or pyridine. These properties can influence the compound’s reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c18-15(10-12-4-3-9-21-12)17-11-16(19)7-8-20-14-6-2-1-5-13(14)16/h1-6,9,19H,7-8,10-11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIMJUZFQFJOBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)CC3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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